N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-29-14-8-11-21-17-22(12-13-23(21)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-18-20-9-4-2-5-10-20/h2,4-5,9-10,12-13,17,24H,3,6-8,11,14-16,18-19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBHMEZGQHEGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid to yield N-benzyl-N-methyl ethanolamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Hydrolysis and Formation
The ethanediamide moiety in the compound enables participation in hydrolysis and re-formation reactions. Under acidic or basic conditions, the amide bonds can hydrolyze to yield carboxylic acid and amine intermediates. For example:
Reconstitution of the amide bonds can be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | 85% | |
| Amidation | EDC, DMF, RT, 24h | 78% |
Piperidine Ring Functionalization
The piperidine subunit undergoes alkylation and acylation reactions. For instance, the tertiary amine in the piperidine ring reacts with alkyl halides or acyl chlorides:
Electrophilic substitution on the tetrahydroquinoline ring is also feasible under nitration or sulfonation conditions .
Example Reaction Pathways:
-
Alkylation : Using benzyl bromide in DCM with triethylamine yields N-benzyl derivatives.
-
Acylation : Acetic anhydride at 60°C forms acetylated piperidine intermediates .
Tetrahydroquinoline Core Modifications
The tetrahydroquinoline scaffold participates in cyclization and oxidation reactions. Catalytic hydrogenation (H₂/Pd-C) can reduce unsaturated bonds, while oxidation with KMnO₄ converts methyl groups to carboxylic acids .
Oxidation of Methyl Group:
This reaction modifies the compound’s polarity and bioavailability .
Protective Group Chemistry
The amine groups in the tetrahydroquinoline and piperidine subunits are protected using Boc (tert-butyloxycarbonyl) groups during synthesis. Deprotection is achieved with TFA (trifluoroacetic acid) or HCl in dioxane :
Protective Group Strategy:
| Step | Reagent | Conditions |
|---|---|---|
| Protection | Boc₂O, DMAP | DCM, RT, 6h |
| Deprotection | 4M HCl in dioxane | 25°C, 2h |
Nucleophilic Substitution Reactions
The ethoxy group on the benzyl ring undergoes nucleophilic substitution with strong nucleophiles (e.g., amines or thiols) under basic conditions:
Substitution Example:
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| 2-Ethoxyphenyl | Piperidine | N-Piperidinyl Derivative | 67% |
Catalytic Cross-Coupling Reactions
The compound’s aromatic systems enable Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups :
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For example, studies on related piperidine derivatives have shown promising results against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
Neuropharmacological Effects
Compounds containing piperidine and tetrahydroquinoline structures are often investigated for their effects on the central nervous system. Preliminary studies suggest that N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This could position it as a candidate for treating disorders such as depression or anxiety .
Enzyme Inhibition
Research has highlighted the potential of similar compounds as enzyme inhibitors. For instance, studies on sulfonamide derivatives have shown effectiveness in inhibiting α-glucosidase and acetylcholinesterase activities, which are relevant in the management of diabetes and Alzheimer's disease respectively . Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory effects.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various piperidine derivatives and evaluated their antimicrobial activities using serial dilution methods. The results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield valuable insights into its antimicrobial potential .
Case Study 2: Neuropharmacological Screening
In vitro assays have been conducted to assess the affinity of related compounds for neurotransmitter transporters. Results demonstrated that compounds with similar structural motifs showed high affinity for dopamine and norepinephrine transporters. This positions this compound as a potential candidate for further neuropharmacological studies .
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylethanolamine
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
- N-Benzyl-2,4-dinitrobenzenesulfonamide
Uniqueness
N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline and piperidine moieties contribute to its versatility and potential for diverse applications.
Biological Activity
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, also known by its compound identifier F936-0355, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 434.6 g/mol
- CAS Number : 922096-22-8
The compound is designed to interact with various biological targets, particularly within the central nervous system (CNS) and potentially in cancer pathways. Its structure suggests it may act as a selective modulator of receptors involved in neurotransmission and hormonal regulation.
1. Receptor Modulation
Research indicates that compounds similar to this compound may exhibit selective agonistic or antagonistic properties at various receptor sites. For instance, studies on selective androgen receptor modulators (SARMs) highlight the importance of structural modifications in enhancing receptor binding affinity and selectivity .
2. CNS Activity
The tetrahydroquinoline moiety is known for its neuroprotective effects. Preliminary studies suggest that derivatives of this class may influence neurotransmitter systems such as dopamine and serotonin, which are crucial in treating neurological disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Case Study 2: Anticancer Potential
Another study explored the anticancer properties of similar compounds through their interactions with E3 ligases involved in protein degradation pathways. These interactions were shown to induce apoptosis in cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing N'-benzyl-N-[2-(1-methyltetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, and what purification challenges arise?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Formation of the tetrahydroquinoline core : Cyclization of substituted anilines with ketones under acidic conditions, followed by methylation at the 1-position using methyl iodide .
- Piperidinyl group introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidine moiety .
- Ethanediamide linkage : Condensation of benzylamine with oxalic acid derivatives, followed by coupling to the central scaffold using carbodiimide-based reagents (e.g., EDC/HOBt) .
Q. Purification Challenges :
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry ambiguities in the tetrahydroquinoline and piperidinyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer: Contradictions often arise from:
Q. Resolution Strategies :
Q. What computational strategies are employed to model interactions between this compound and potential enzymatic targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding poses in enzymatic active sites (e.g., falcipain-2). The benzyl group shows π-π stacking with His174 in falcipain .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability; simulations >100 ns reveal conformational flexibility in the piperidinyl group .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, with ΔG values correlating with experimental IC50 data .
Q. How do structural modifications (e.g., benzyl or piperidinyl groups) impact the compound’s inhibitory activity?
Methodological Answer:
Q. What experimental controls are critical when designing in vitro assays to evaluate this compound’s efficacy?
Methodological Answer:
- Positive Controls : Use established inhibitors (e.g., chloroquine for antimalarial assays) to validate assay sensitivity .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Blind Experiments : Mask compound identity during data collection to minimize bias .
- Replicate Design : Triplicate measurements with statistical analysis (e.g., ANOVA) to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
